2,4-Diamino-6-(p-chlorophenyl)pteridine
Overview
Description
2,4-Diamino-6-(p-chlorophenyl)pteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.
Preparation Methods
The synthesis of 2,4-Diamino-6-(p-chlorophenyl)pteridine typically involves nucleophilic displacement reactions. One common method is the reaction of 6-bromomethyl-2,4-diaminopteridine with p-chlorophenyl nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Diamino-6-(p-chlorophenyl)pteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common reagents used in these reactions include organic solvents (e.g., DMF, ethanol), bases (e.g., K2CO3), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diamino-6-(p-chlorophenyl)pteridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(p-chlorophenyl)pteridine involves its interaction with specific molecular targets, such as dihydropteroate synthase (DHPS) in the folate synthesis pathway. By inhibiting DHPS, the compound disrupts the production of tetrahydrofolate, a crucial cofactor in DNA synthesis and repair . This inhibition can lead to the suppression of cell growth and proliferation, making it effective in antimicrobial and anticancer applications.
Comparison with Similar Compounds
Similar compounds to 2,4-Diamino-6-(p-chlorophenyl)pteridine include:
2,4-Diamino-6-(hydroxymethyl)pteridine: This compound has a hydroxymethyl group instead of the p-chlorophenyl group and is used in similar biochemical studies.
2,4-Diamino-6,7-diisopropylpteridine: Known for its antimalarial properties, this compound differs in its side chain substitutions.
2,4-Diamino-6,7-diphenylpteridine: Another derivative with different substituents, used in various pharmacological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)pteridine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6/c13-7-3-1-6(2-4-7)8-5-16-11-9(17-8)10(14)18-12(15)19-11/h1-5H,(H4,14,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCCDUKVAFUHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298747 | |
Record name | 2,4-Diamino-6-(p-chlorophenyl)pteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30146-32-8 | |
Record name | NSC125712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-(p-chlorophenyl)pteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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